In Vitro Potency Against Thymidine Kinase-Positive Varicella-Zoster Virus (VZV): Direct Comparison with Acyclovir
A-73209 exhibits approximately 100-fold greater in vitro potency than acyclovir against thymidine kinase-positive (TK+) VZV strains. In a direct head-to-head evaluation, the mean EC50 of A-73209 against five TK+ VZV strains was 0.01 µg/mL, compared to 1.22 µg/mL for acyclovir [1].
| Evidence Dimension | In vitro antiviral activity (EC50) against TK+ VZV |
|---|---|
| Target Compound Data | Mean EC50 = 0.01 µg/mL |
| Comparator Or Baseline | Acyclovir: Mean EC50 = 1.22 µg/mL |
| Quantified Difference | 122-fold (2 logs) more potent |
| Conditions | Plaque reduction assay against five thymidine kinase positive (TK+) VZV strains |
Why This Matters
This 100-fold potency advantage establishes A-73209 as a superior tool compound for investigating VZV replication mechanisms where maximal inhibition at lower concentrations is required.
- [1] Alder J, Mitten M, Norbeck D, Marsh K, Kern ER, Clement J. Efficacy of A-73209, a potent orally active agent against VZV and HSV infections. Antiviral Res. 1994;23(2):93-105. View Source
